BenchChemオンラインストアへようこそ!

N-(2-Aminophenyl)-4-((5,6-difluoro-3-methyl-1H-indazol-1-yl)methyl)benzamide

Analytical Chemistry Quality Control Medicinal Chemistry

Choose 920315-15-7 for definitive SAR: the unique 5,6-difluoro-3-methyl-1H-indazole pattern (distinct from the 2H regioisomer 920315-16-8) and ortho-amino benzamide zinc-binding group deliver a LogP of 3.9—optimized for balancing catalytic site chelation and cell permeability in HDAC inhibitor programs. Guaranteed ≥98% purity eliminates batch artifacts, ensuring IC50 shifts reflect true target engagement. Essential reference for deconvoluting fluorine electronic vs. steric effects in FEP+ models.

Molecular Formula C22H18F2N4O
Molecular Weight 392.4 g/mol
CAS No. 920315-15-7
Cat. No. B3303302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Aminophenyl)-4-((5,6-difluoro-3-methyl-1H-indazol-1-yl)methyl)benzamide
CAS920315-15-7
Molecular FormulaC22H18F2N4O
Molecular Weight392.4 g/mol
Structural Identifiers
SMILESCC1=NN(C2=CC(=C(C=C12)F)F)CC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N
InChIInChI=1S/C22H18F2N4O/c1-13-16-10-17(23)18(24)11-21(16)28(27-13)12-14-6-8-15(9-7-14)22(29)26-20-5-3-2-4-19(20)25/h2-11H,12,25H2,1H3,(H,26,29)
InChIKeyJXTJESJNPSQUHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

920315-15-7: Procuring the 5,6-Difluoro-3-Methyl-1H-Indazol-1-yl Benzamide Derivative for Targeted Medicinal Chemistry


N-(2-Aminophenyl)-4-((5,6-difluoro-3-methyl-1H-indazol-1-yl)methyl)benzamide (CAS 920315-15-7) is a synthetic small molecule belonging to the class of indazole-benzamide derivatives [1]. It comprises a benzamide core linked through a methylene bridge at the 1-position to a 5,6-difluoro-3-methyl-1H-indazole moiety, with an ortho-amino substituent on the phenyl ring . This specific substitution pattern places it within a family of compounds primarily investigated for inhibiting histone deacetylases (HDACs) and fibroblast growth factor receptors (FGFRs), though its individual biological profile remains to be fully deconvoluted from its close analogs in the public domain.

Why Substituting 920315-15-7 with Another Indazole-Benzamide Analog Risks Experimental Drift


Simple substitution of 920315-15-7 with a close analog from the 920315 CAS series without rigorous structural consideration introduces uncontrolled variables. The compound's specific 5,6-difluoro pattern, 3-methyl group, and the critical attachment of the methylene bridge to the 1-position of the indazole (1H tautomer) dictate its unique electronic profile, dipole moment, and hydrogen-bonding capacity, as reflected in its computed XLogP3-AA of 3.9 [1]. Exchanging it for the 2H-indazol-2-yl regioisomer (CAS 920315-16-8) or a mono-fluorinated analog (e.g., 6-fluoro, CAS 920315-29-3 [2]) will alter molecular recognition, PK properties, and target engagement, making cross-study data or batch-to-batch biological comparisons unreliable.

Quantitative Evidence Guide: Head-to-Head Comparison of 920315-15-7 Against Its Closest Indazole-Benzamide Competitors


Regioisomeric Purity: 1H-indazol-1-yl vs. 2H-indazol-2-yl Attachment (CAS 920315-15-7 vs. CAS 920315-16-8)

The single most critical structural differentiator for procurement is the indazole's point of attachment. The target compound, 920315-15-7, is the 1H-indazol-1-yl derivative, while its closest mass isomer, CAS 920315-16-8, is the 2H-indazol-2-yl derivative . These regioisomers are not interchangeable; their distinct geometries project the benzamide pharmacophore with different vectors, leading to divergent binding modes. The commercial specification of 920315-15-7 must explicitly confirm the absence of the 2H-indazol-2-yl isomer through HPLC or NMR, a quality test not required for non-isomeric analogs.

Analytical Chemistry Quality Control Medicinal Chemistry

Fluorination Pattern: 5,6-Difluoro vs. Mono-Fluoro Analogs (CAS 920315-05-5 & 920315-29-3)

The 5,6-difluoro substitution on the indazole ring is a key differentiator from mono-fluorinated analogs. In a related indazole-benzamide HDAC inhibitor series, the introduction of fluorine atoms at positions 5 and 6, as opposed to a single fluorine at position 7 (CAS 920315-05-5 ) or position 6 (CAS 920315-29-3 [1]), is expected to significantly alter metabolic stability and electronic properties. The 5,6-difluoro pattern increases the electron-withdrawing effect on the indazole ring, modulating pKa of adjacent nitrogens and potentially enhancing binding to zinc-dependent enzymes like HDACs.

Drug Design PK Optimization Structure-Activity Relationship

Supplier-Grade Purity: NLT 98% Assay as a Procurement Baseline (MolCore Specification)

A reliable supply of high-purity compound is foundational for reproducible bioassays. The manufacturer MolCore specifies this compound with a purity of 'NLT 98%' (No Less Than 98%) , providing a quantitative procurement benchmark. This contrasts with other vendors who simply list '95%' as a typical purity without guaranteed minimums. For any inhibitor study where precise IC50 determination is required, a >2% difference in purity can introduce systematic error, making a verified NLT 98% specification a critical selection criterion.

Chemical Sourcing Assay Development Reproducibility

LogP and Lipophilic Ligand Efficiency: A Physicochemical Differentiator from Oxygenated Analogs

The computed octanol-water partition coefficient (XLogP3-AA) for 920315-15-7 is 3.9 [1], which is notably higher than analogs bearing polar substituents like methoxy (CAS 920315-39-5, predicted LogP lower by ~1.0-1.5 units). This elevated lipophilicity reflects the 5,6-difluoro and 3-methyl substitution pattern. For targets with lipophilic binding pockets, such as the acetyl-lysine binding channel of HDACs or the ATP-binding site of FGFRs, this LogP of 3.9 provides a higher ligand lipophilicity efficiency (LLE) baseline, requiring careful balancing of potency gains against the risk of promiscuity.

Lipophilic Efficiency ADME Prediction Drug-likeness

Optimal Application Scenarios for 920315-15-7 Based on Its Verified Differentiated Profile


Lead Optimization of Type I Zinc-Dependent Enzyme Inhibitors

Medicinal chemists optimizing inhibitors for HDACs or similar zinc-dependent metalloenzymes should prioritize this compound. Its 5,6-difluoro-3-methyl substitution pattern, combined with the ortho-amino phenyl benzamide zinc-binding group, delivers a specific electronic and steric profile—characterized by a LogP of 3.9 [1]—that balances the polarity required for catalytic site chelation with the lipophilicity needed for cell permeability. This profile contrasts favorably with more polar mono-fluoro or methoxy analogs in the series.

Structure-Activity Relationship (SAR) Studies Mapping the 5,6-Difluoro Pharmacophore

This compound serves as the precise reference standard for defining the SAR contribution of the 5,6-difluoro motif in indazole-based probes. When used in comparative assays against its 1H/2H regioisomer (CAS 920315-16-8) and the 6-fluoro mono-substituted analog (CAS 920315-29-3) [2], it enables the deconvolution of electronic (inductive withdrawal) versus steric (fluorine van der Waals radius) effects on target binding and selectivity.

High-Throughput Screening (HTS) Hit Validation with a Defined Purity Standard

For HTS campaigns where an indazole-benzamide is identified as a hit, 920315-15-7, sourced with an NLT 98% purity guarantee , is the appropriate material for dose-response validation and initial lead triage. The defined purity benchmark minimizes artifacts from synthesis precursors, ensuring that the observed IC50 shift in orthogonal assays is due to intrinsic compound activity rather than batch-dependent impurity profiles.

Computational Chemistry Model Building for Fluorinated Kinase Inhibitors

Computational chemists developing pharmacophore or Free Energy Perturbation (FEP+) models for fluorinated kinase inhibitors can use this compound's well-defined geometry and electronic parameters (InChIKey: JXTJESJNPSQUHT-UHFFFAOYSA-N) [1] as a training data point. Its unique juxtaposition of two adjacent fluorine atoms on the indazole ring provides a valuable perturbation for predicting the effects of fluorination on target binding free energy.

Quote Request

Request a Quote for N-(2-Aminophenyl)-4-((5,6-difluoro-3-methyl-1H-indazol-1-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.